N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-10-16(11(2)20(3)19-10)17(22)18-8-14(21)13-9-23-15-7-5-4-6-12(13)15/h4-7,9,14,21H,8H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYHAXICJBYLHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Serotonin N-acetyltransferase (AANAT) . AANAT is the penultimate enzyme in melatonin biosynthesis, catalyzing the reaction of serotonin with acetylcoenzyme A to produce N-acetylserotonin. This enzyme is considered a valuable target for controlling circulating melatonin levels.
Mode of Action
This could result in decreased production of N-acetylserotonin, a precursor to melatonin.
Biochemical Pathways
The inhibition of AANAT affects the melatonin synthesis pathway. Melatonin is primarily known for its role in controlling circadian rhythms but is also involved in a wide range of physiological processes. Therefore, the inhibition of AANAT could disrupt these processes by reducing melatonin levels.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide exhibit significant anticancer properties. The benzo[b]thiophene moiety is known for its ability to inhibit tumor growth by interfering with cellular signaling pathways. For instance, research has shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting a mechanism of action that could be exploited for cancer therapy .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This application is particularly relevant in conditions such as arthritis and other inflammatory diseases where chronic inflammation plays a critical role .
Neuroprotective Properties
There is emerging evidence that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells, potentially reducing the progression of neurodegeneration .
Pesticidal Activity
Research has demonstrated that this compound can be effective as a pesticide. Its structural components are thought to disrupt the metabolic processes of pests, leading to their mortality while being less harmful to beneficial insects .
Plant Growth Promotion
In addition to its pesticidal properties, this compound may enhance plant growth by promoting root development and increasing resistance to environmental stressors such as drought and salinity. This dual action makes it a valuable addition to sustainable agricultural practices .
Case Studies and Research Findings
Comparison with Similar Compounds
Benzothiophene Positional Isomerism
- The target compound’s benzo[b]thiophen-3-yl group distinguishes it from analogs like Compound I (benzo[b]thiophen-2-yl). Positional isomerism significantly impacts molecular geometry and intermolecular interactions. For example, Compound I exhibits a dihedral angle of 88.81° between the benzothiophene and tetrazole rings, while the target compound’s pyrazole-carboxamide moiety may adopt distinct orientations due to steric effects .
Hydrogen-Bonding Capability
- The hydroxyethyl group in the target compound enables hydrogen bonding, similar to the methanol-linked chains in Compound I . In contrast, analogs lacking hydroxyl groups (e.g., thiophene-based compound in ) rely on weaker van der Waals interactions or π-stacking.
Steric and Electronic Effects
- Similarly, the cyclopropyl group in increases rigidity, which could enhance selectivity but reduce solubility.
Crystallographic and Conformational Differences
- Crystal structures of tetrazole analogs (Compounds I and II) reveal hydrogen-bonded chains parallel to crystallographic axes, stabilized by N–H···N interactions . The target compound’s pyrazole-carboxamide group may form different packing motifs, such as C=O···H–O bonds, influenced by SHELX refinement methods .
Q & A
Q. Q1: What are the standard synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves coupling a benzo[b]thiophen-3-yl ethanol derivative with a 1,3,5-trimethylpyrazole-4-carboxamide precursor. Key steps include:
- Condensation reactions : Use of chloroacetyl chloride or carbodiimide coupling agents to form amide bonds .
- Solvent selection : Ethanol or THF under reflux conditions, with yields ranging from 37% to 70% depending on substituents .
- Characterization : Intermediates are validated via , , and FT-IR spectroscopy. For example, peaks for pyrazole protons appear at δ 2.1–2.5 ppm (methyl groups) and δ 7.2–8.1 ppm (aromatic protons) .
Q. Q2: How can reaction conditions be optimized to improve yield?
Methodological Answer:
- Catalyst screening : Triethylamine or DMAP enhances amide bond formation efficiency .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during acyl chloride activation .
- Purification : Flash chromatography (ethyl acetate/hexane) improves purity (>95%) .
- Yield tracking : Use LC-MS to monitor reaction progress and identify byproducts .
Basic Structural Analysis
Q. Q3: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- : Assign peaks for methyl groups (δ 2.1–2.5 ppm), hydroxyl protons (δ 5.2–5.5 ppm), and aromatic protons (δ 7.0–8.1 ppm) .
- FT-IR : Confirm amide C=O stretches at 1650–1680 cm and hydroxyl O-H stretches at 3200–3400 cm .
- Mass spectrometry : Molecular ion peaks ([M+H]) validate the molecular weight .
Advanced Structural Determination
Q. Q4: How can X-ray crystallography and SHELX software determine the crystal structure?
Methodological Answer:
- Crystallization : Use slow evaporation in ethanol/water to obtain single crystals .
- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data .
- Refinement : SHELXL refines positional and thermal parameters, with R-factor convergence < 0.05 .
- Hydrogen bonding analysis : Graph-set analysis in SHELXTL identifies motifs (e.g., R(8) rings) .
Basic Biological Evaluation
Q. Q5: What in vitro assays evaluate biological activity?
Methodological Answer:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., IC values reported in µM) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, with values calculated .
- Antimicrobial screening : Broth microdilution to determine MIC values .
Advanced Biological Studies
Q. Q6: How is molecular docking used to study target interactions?
Methodological Answer:
- Protein preparation : Retrieve target structures (e.g., PDB ID 1ATP) and optimize hydrogen bonding networks .
- Ligand docking : AutoDock Vina generates binding poses, with scoring functions (ΔG) ranking affinity .
- Validation : Compare docking results with experimental IC values to refine models .
Data Contradiction Resolution
Q. Q7: How to address discrepancies in reported biological activities?
Methodological Answer:
- Batch variability : Verify compound purity via HPLC (>95%) and control for solvent effects (DMSO vs. saline) .
- Assay conditions : Standardize cell passage numbers and serum concentrations in cytotoxicity studies .
- Statistical analysis : Use ANOVA to assess significance of IC variations across studies .
Hydrogen Bonding and Crystallinity
Q. Q8: How do hydrogen bonding patterns influence crystallinity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
